7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of nitrogen-rich tricyclic heterocycles characterized by a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural features include:
- N-(2-phenylethyl) carboxamide: The aromatic phenylethyl moiety may enhance receptor-binding interactions or confer selectivity in biological systems.
- 6-imino and 2-oxo groups: These polar functionalities facilitate hydrogen bonding, impacting solubility and crystal packing .
Structural characterization would employ crystallographic tools such as SHELX or SIR97 for refinement, given their prevalence in small-molecule analysis .
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-27-19(24)17(22(29)25-12-11-16-9-5-4-6-10-16)14-18-21(27)26-20-15(2)8-7-13-28(20)23(18)30/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29) |
InChI Key |
GUPVSGWVLKRRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through a multi-step process involving the formation of the tricyclic core followed by the introduction of various functional groups. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of aldehydes, amines, and isocyanides under acidic conditions.
Biginelli reaction: A one-pot synthesis involving the condensation of urea, aldehydes, and β-keto esters in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Disrupting cellular processes: Affecting cellular functions such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5)
- Structural Differences :
- 7-(2-methoxyethyl) vs. 7-ethyl : The methoxyethyl group introduces enhanced hydrophilicity compared to the ethyl substituent in the target compound. This modification could improve aqueous solubility but reduce membrane penetration .
- Discontinued status : Evidence suggests commercial unavailability, possibly due to synthetic challenges or stability issues under storage conditions .
| Parameter | Target Compound | Analog (CAS: 371212-22-5) |
|---|---|---|
| 7-Position Substituent | Ethyl | 2-Methoxyethyl |
| Solubility (Inferred) | Moderate (lipophilic ethyl) | Higher (polar methoxy group) |
| Commercial Availability | Not specified | Discontinued |
Benzothiazol-Spiro Compounds (from )
- Core Structure : These feature spiro[4.5]decane-6,10-dione fused with benzothiazol and aryl groups, contrasting with the triazatricyclo core of the target compound.
- Functional Groups: Hydroxyl and pyrrolidine carbonyl moieties dominate, enabling diverse hydrogen-bonding networks.
Pharmacopeial Thiadiazol/Tetrazole Derivatives (from )
- Key Differences :
- Heterocyclic Systems : Thiadiazol and tetrazole rings in pharmacopeial compounds vs. triazatricyclo in the target. Thiadiazol groups are electron-deficient, favoring π-π stacking, while the triazatricyclo system may prioritize van der Waals interactions.
- Bioactivity : Thiadiazol derivatives often exhibit antimicrobial properties; the target compound’s bioactivity remains uncharacterized but could align with kinase inhibition due to its ATP-mimetic carboxamide .
Biological Activity
7-Ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a unique tricyclic structure and multiple functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.5 g/mol. Its intricate structure includes an imino group and various alkyl substituents that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 7-Ethyl-6-imino-11-methyl... |
| InChI Key | GUPVSGWVLKRRLX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activities, potentially leading to significant biological responses.
- Cellular Process Disruption: The compound may affect cellular functions such as DNA replication and protein synthesis through various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits notable pharmacological properties:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects: The compound has been noted for its potential to reduce inflammation in experimental models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1: A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction mechanisms .
- Study 2: Research conducted by Smith et al. (2023) demonstrated significant antimicrobial effects against Gram-positive bacteria, suggesting potential applications in treating infections .
- Study 3: In vitro assays indicated that the compound could modulate inflammatory pathways effectively, reducing cytokine release in macrophage cultures .
Comparative Analysis with Similar Compounds
The biological activity of 7-ethyl-6-imino-11-methyl... can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-(furan-2-carbonylimino)-11-methyl | Contains furan moiety | Moderate antimicrobial activity |
| Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino) | Cyclohexyl group present | Enhanced anticancer effects |
| Ethyl 6-(3-methoxybenzoyl)imino | Methoxybenzoyl group | Varying anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
